molecular formula C16H20F2N2O3 B2578444 (4,4-Difluoropiperidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone CAS No. 2034388-52-6

(4,4-Difluoropiperidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone

Cat. No. B2578444
CAS RN: 2034388-52-6
M. Wt: 326.344
InChI Key: PJOMEGXELLMBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,4-Difluoropiperidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H20F2N2O3 and its molecular weight is 326.344. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Deprotometalation and Regioselectivity

  • Deprotometalation of Substituted Pyridines : A study by Hedidi et al. (2016) explored the deprotometalation of methoxy- and fluoro-pyridines in tetrahydrofuran, highlighting the efficiency of functionalization at specific positions on the pyridine ring. This process involves a mixed lithium-zinc combination, indicating a method that could potentially apply to synthesizing derivatives of the mentioned compound, where tetrahydrofuran and pyridine units play crucial roles Hedidi et al., 2016.

Heterocyclic Derivative Syntheses

  • Palladium-catalyzed Oxidative Cyclization-alkoxycarbonylation : The work by Bacchi et al. (2005) demonstrates the synthesis of heterocyclic derivatives such as tetrahydrofuran and dioxolane through palladium-catalyzed oxidative carbonylation conditions. This study could offer insights into methodologies for creating structurally similar compounds Bacchi et al., 2005.

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Pyridine Derivatives : Kumar et al. (2012) synthesized a series of compounds including pyridin-4-yl methanones and screened them for antimicrobial activity. This suggests that derivatives of the compound might also possess antimicrobial properties, useful in medicinal chemistry research Kumar et al., 2012.

Catalytic Hydrogenation

  • Catalytic Hydrogenation of Dihydro-1,2-oxazines : Research by Sukhorukov et al. (2008) on the catalytic hydrogenation of dihydrooxazines could provide valuable information on the reduction processes applicable to nitrogen-containing heterocycles, potentially relevant to modifying the piperidinyl moiety in the target compound Sukhorukov et al., 2008.

Nucleophilic Substitution

  • Nucleophilic Substitution in Perfluoro-(4-phenylpyridine) : The study by Banks et al. (1971) on the nucleophilic substitution reactions in perfluoro-(4-phenylpyridine) could offer insights into the reactivity of fluorinated pyridines, potentially guiding the functionalization of the difluoropiperidinyl part of the compound Banks et al., 1971.

properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[6-(oxolan-2-ylmethoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O3/c17-16(18)5-7-20(8-6-16)15(21)12-3-4-14(19-10-12)23-11-13-2-1-9-22-13/h3-4,10,13H,1-2,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOMEGXELLMBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)N3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.